5-Chloro-2-thiophenecarboxylic acid

Description

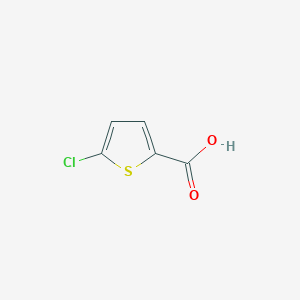

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSBOVWPHXCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178800 | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24065-33-6 | |

| Record name | 5-Chloro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24065-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-thiophenecarboxylic acid (CAS No: 24065-33-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₃ClO₂S.[1][2][3][4][5][6] Its properties make it a crucial building block, particularly in the synthesis of anticoagulants like Rivaroxaban (B1684504).[7][8][9][10] The compound typically appears as a cream-yellow or white to light yellow crystal powder.[7][8][11][12]

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 162.59 g/mol | [3][4][5][6][7][8][13] |

| Melting Point | 154-158 °C (lit.) | [3][4][6][7][8][9][11][13] |

| 146-150 °C | [14][15] | |

| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [7][8][11][13] |

| pKa | 3.32 ± 0.10 (Predicted) | [7][9][12][13] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][9][13][16] |

| logP (Octanol-Water) | 2.0997 | [5] |

| Density | 1.466 g/cm³ (estimate) | [7][11][13] |

| Flash Point | 127.4 °C | [13] |

| Vapor Pressure | 0.00119 mmHg at 25°C | [13] |

| Appearance | Powder / Solid | [7][11][13] |

| Color | Cream-yellow | [7][8][9][11][13] |

Experimental Protocols

While many of the reported values are predicted or from literature, standard experimental protocols can be employed to verify these properties. The following sections detail generalized methodologies for determining pKa, solubility, and logP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.[4][9][17]

Methodology:

-

Preparation: A precise amount of this compound is weighed and dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.[4] The solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[9]

-

Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), is added to the acidic solution in small, precise increments.[9]

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed the equivalence point and stabilized in the basic region.[9]

-

Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The equivalence point, where the acid has been completely neutralized, is identified as the inflection point of the curve (the point of the steepest slope).[4][17]

-

Calculation: The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. At this point, the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[4]

Determination of Aqueous Solubility

Solubility is a fundamental property that influences the bioavailability and formulation of drug substances. A standard method for determining the solubility of an organic compound is as follows:

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.[18]

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (often 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[18]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes that could affect the solubility.[18]

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound in this aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of the solvent (e.g., in mg/L or g/100 mL) at the specified temperature.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[3][6][19]

Methodology:

-

Solvent Preparation: Two immiscible solvents, typically n-octanol and water (or a pH 7.4 phosphate (B84403) buffer for determining logD), are pre-saturated with each other by vigorous mixing followed by separation.[6][19] This step is crucial to prevent volume changes during the experiment.

-

Partitioning: A small, known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken for a set period (e.g., 30 minutes) to facilitate the partitioning of the compound between the two phases.[6] The mixture is then allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this separation.[6]

-

Analysis: A sample is carefully taken from each phase (the n-octanol layer and the aqueous layer). The concentration of the compound in each sample is measured using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[3]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[6]

Synthesis and Application Pathways

This compound is a vital intermediate. Its synthesis can be achieved through several routes, and its primary application is in the production of the anticoagulant drug Rivaroxaban.

Caption: Synthesis routes for this compound.[2][8][10]

The primary industrial use of this compound is as a reactant in the final amide coupling step to produce Rivaroxaban.

Caption: Final step in Rivaroxaban synthesis using the title compound.[1][7][13][14]

References

- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.williams.edu [web.williams.edu]

- 5. scribd.com [scribd.com]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 12. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 13. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. quora.com [quora.com]

- 19. LogP / LogD shake-flask method [protocols.io]

In-Depth Technical Guide: Solubility of 5-Chloro-2-thiophenecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-thiophenecarboxylic acid, a key intermediate in pharmaceutical synthesis, particularly for the anticoagulant Rivaroxaban.[1] This document compiles available solubility data, outlines detailed experimental protocols for its determination, and visualizes its critical role in synthetic pathways.

Introduction

This compound (C₅H₃ClO₂S, CAS No: 24065-33-6) is a crystalline solid that serves as a vital building block in the synthesis of various pharmaceutically active compounds.[1] Its solubility in different organic solvents is a critical parameter for process development, optimization of reaction conditions, and purification procedures in a laboratory and industrial setting. Understanding its solubility profile allows for the selection of appropriate solvent systems to ensure efficient and scalable synthetic routes.

Physicochemical Properties

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4][5] |

| Methanol | Slightly Soluble[4][5] |

| Water | Sparingly Soluble |

To address the gap in quantitative data, a generalized experimental protocol for determining the solubility of this compound is provided in the following section. This protocol can be adapted by researchers to generate precise solubility data for their specific solvent systems and temperature conditions.

Experimental Protocol for Solubility Determination

The following section details a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is straightforward and can be performed with standard laboratory equipment.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated based on the mass of the solute and the volume of the solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a pipette tip with a filter or to filter the solution through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a gentle stream of nitrogen or heating in an oven at a temperature below the decomposition point of the solute may be necessary. Ensure complete removal of the solvent.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL):

Solubility = (Mass of solute (g) / Volume of aliquot (mL)) * 100

-

Solubility (mol/L):

Solubility = (Mass of solute (g) / (Molecular weight of solute ( g/mol ) * Volume of aliquot (L)))

Role in Rivaroxaban Synthesis

This compound is a crucial starting material for the synthesis of Rivaroxaban, a widely used anticoagulant. The general synthetic pathway involves the conversion of this compound into its corresponding acid chloride, which is then reacted with a key amine intermediate to form the final Rivaroxaban molecule.

Below is a diagram illustrating the high-level workflow of this synthetic process.

Caption: High-level workflow for the synthesis of Rivaroxaban.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the readily available scientific literature, this guide provides the necessary qualitative information and a robust experimental framework for researchers to determine these critical parameters. The established role of this compound as a key precursor in the synthesis of Rivaroxaban underscores the importance of understanding its physicochemical properties for the efficient development and manufacturing of life-saving pharmaceuticals. The provided workflow for Rivaroxaban synthesis visually articulates this crucial industrial application.

References

Spectroscopic Profile of 5-Chloro-2-thiophenecarboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-thiophenecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.618[1] | Doublet | H3 (Thiophene ring) | DMSO-d₆ |

| 7.231[1] | Doublet | H4 (Thiophene ring) | DMSO-d₆ |

| ~12.0 | Broad Singlet | -COOH | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| 165-185[2][3] | C=O (Carboxylic acid) | Typical range for a carboxyl carbon. |

| Not available | C2 (Thiophene ring) | |

| Not available | C3 (Thiophene ring) | |

| Not available | C4 (Thiophene ring) | |

| Not available | C5 (Thiophene ring) |

Specific chemical shifts for the thiophene (B33073) ring carbons were not publicly available in the searched literature.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500[2][4] | O-H stretch (Carboxylic acid) |

| 1760-1690[2][4] | C=O stretch (Carboxylic acid) |

| 1320-1210[4] | C-O stretch (Carboxylic acid) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment/Fragmentation |

| 164 | 28.0[1] | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 162 | 75.7[1] | [M]⁺ (Molecular ion, presence of ³⁵Cl isotope) |

| 147 | 36.9[1] | [M-OH]⁺ (Loss of hydroxyl radical) |

| 145 | 100.0[1] | [M-OH]⁺ with ³⁵Cl (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For ¹H NMR, the spectral width is set to encompass the aromatic and carboxylic acid proton regions. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples of this compound, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method can be employed.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. The IR spectrum is then collected.

-

KBr Pellet Method: A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules like this compound. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

5-Chloro-2-thiophenecarboxylic acid as a building block in organic synthesis

An In-depth Technical Guide to 5-Chloro-2-thiophenecarboxylic acid: A Core Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 24065-33-6) is a highly versatile and valuable heterocyclic building block in the field of organic synthesis.[1][2] Its unique molecular architecture, which features a thiophene (B33073) ring substituted with both a reactive carboxylic acid group and a chlorine atom, makes it an important precursor for a wide array of complex molecules.[1][2] This compound has garnered significant attention, primarily for its indispensable role as a key intermediate in the synthesis of Rivaroxaban (B1684504), a widely used direct oral anticoagulant.[3][4] Beyond this flagship application, its utility extends to the development of novel pharmaceuticals, agrochemicals, and advanced materials, underscoring its importance to the chemical and pharmaceutical industries.[3][5] This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and technical diagrams.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically presents as a white to cream-yellow crystalline powder.[3][6]

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 24065-33-6 | [3][7] |

| Molecular Formula | C₅H₃ClO₂S | [3][7][8] |

| Molecular Weight | 162.59 g/mol | [3][7][8] |

| Appearance | White to light yellow/cream-yellow powder | [3][6][9] |

| Melting Point | 154-158 °C | [3][8][9][10] |

| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [3][9][10] |

| pKa | 3.32 ± 0.10 (Predicted) | [6][9] |

| Solubility | Slightly soluble in DMSO and Methanol; Low in water | [6][9] |

Table 2: Spectroscopic Data Summary

| Technique | Description | References |

| ¹H NMR | Spectrum available in DMSO-d₆ | [7][11] |

| Mass Spectrometry | GC-MS (Electron Ionization) data available | [7][12][13] |

| Infrared (IR) | FTIR spectrum (KBr wafer) available | [7][12][14] |

| Raman Spectroscopy | FT-Raman spectrum available | [7] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, starting from various thiophene derivatives.[1][4][9] The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Detailed Experimental Protocol: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

This method involves the chlorination of 2-thiophenecarboxaldehyde followed by an in-situ oxidation to yield the final product, offering high efficiency for industrial production.[15][16]

Step 1: Chlorination

-

Charge a suitable reactor with 2-thiophenecarboxaldehyde (1.0 eq).[16]

-

Cool the vessel to between -5 and 0 °C under mechanical stirring.[16]

-

Slowly introduce chlorine gas (1.0 eq) over approximately 3 hours, ensuring the internal temperature is maintained.[16]

-

After the addition is complete, continue the reaction for an additional 2 hours at the same temperature.[16]

-

Monitor the reaction via TLC until the starting material is consumed. The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly without isolation.[15][16]

Step 2: Oxidation

-

In a separate vessel, prepare a pre-cooled (5 °C) solution of 20% sodium hydroxide (B78521) (2.2 eq).[16]

-

Slowly add the reaction mixture from Step 1 to the sodium hydroxide solution over 2 hours, maintaining the temperature between -5 and 0 °C.[4]

-

After the addition, allow the temperature to rise to 15-30 °C and slowly introduce more chlorine gas (1.0 eq relative to the starting aldehyde) over 4 hours.[4][16]

-

Maintain the reaction at 15-30 °C for another 4 hours after the chlorine addition is complete.[4][16]

Step 3: Work-up and Purification

-

Cool the reaction mixture to 5-10 °C and quench by adding a 10% aqueous sodium sulfite (B76179) solution until a starch-potassium iodide test is negative.[4]

-

Extract with dichloromethane (B109758) to remove organic impurities.[4]

-

Carefully adjust the pH of the remaining aqueous layer to 1-2 using 30% hydrochloric acid, which will precipitate a white solid.[4][16]

-

Filter the solid and wash the filter cake.[16]

-

Recrystallize the crude product from an ethanol (B145695)/water mixture (e.g., 3:1 ratio) and dry under reduced pressure to obtain the final product with high purity (typically >98%).[4][16]

Applications as a Building Block in Synthesis

The dual functionality of this compound makes it a valuable precursor in various synthetic applications.[17]

Keystone Role in Rivaroxaban Synthesis

The most prominent application of this compound is in the industrial synthesis of Rivaroxaban.[18] The process involves the formation of an amide bond between the thiophene moiety and the oxazolidinone core of the drug.

This protocol outlines the formation of Rivaroxaban from the activated acid chloride.

-

Acid Chloride Formation : React this compound (1.0 eq) with thionyl chloride (1.2 eq) in a suitable solvent like toluene or methylene (B1212753) chloride, often with a catalytic amount of DMF.[19][20] Heat the mixture to reflux for 2-3 hours.[19] After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum to yield the crude 5-chlorothiophene-2-carbonyl chloride.[20]

-

Coupling Reaction : Dissolve the amine intermediate (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, ~0.95 eq) and a base such as triethylamine (B128534) (Et₃N) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).[20]

-

Cool the amine solution to 0 °C.[20]

-

Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride (from Step 1) to the cooled amine mixture.[20]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-2 hours.[20][21]

-

Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by filtration and/or recrystallization from a solvent like acetic acid or ethanol to yield Rivaroxaban.[21][22]

Mechanism of Action of Rivaroxaban

Rivaroxaban functions by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin (B1330869) clots.[22]

Reactivity and Further Transformations

The chlorine and carboxylic acid moieties are key handles for further chemical modification.

Table 3: Common Reactions of Functional Groups

| Functional Group | Reaction Type | Reagents | Product Type | References |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | - |

| Amide Coupling | Amine, Coupling agent (e.g., CDI, DCC) | Amide | [23] | |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acid Chloride | [19][21] | |

| Chlorine Atom | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Aryl-substituted thiophene | [17] |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted thiophene | [17] | |

| Thiophene Ring | Nitration | Nitrating agent | Nitrothiophene derivative | [8][9] |

Safety and Handling

This compound is classified as an irritant.[3] It can cause irritation to the eyes, respiratory system, and skin.[3] Standard safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be strictly followed.[3][8] It is harmful if swallowed and can cause serious eye damage.[2][8]

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-established role in the synthesis of the blockbuster anticoagulant Rivaroxaban highlights its industrial significance.[3][5] Furthermore, its versatile reactivity opens avenues for the development of new therapeutics, agrochemicals, and functional materials.[5][24] Ongoing innovations in synthetic methodologies are likely to further expand its applications, solidifying its position as a critical intermediate for researchers and chemical manufacturers worldwide.[5][17]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS # 24065-33-6, 5-Chlorothiophene-2-carboxylic acid, this compound - chemBlink [chemblink.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

- 9. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 16. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]

- 19. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 20. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 23. patents.justia.com [patents.justia.com]

- 24. chemimpex.com [chemimpex.com]

The Pivotal Role of 5-Chloro-2-thiophenecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-thiophenecarboxylic acid, a halogenated heterocyclic compound, has emerged as a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the role of this compound in drug discovery and development. It covers its synthesis, its derivatization into potent bioactive molecules, and its applications in targeting various disease states, with a focus on anticoagulation, oncology, and inflammation. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound (C₅H₃ClO₂S) is a white to light yellow crystalline powder with a molecular weight of 162.59 g/mol . Its structure, featuring a thiophene (B33073) ring substituted with a chlorine atom and a carboxylic acid group, provides a unique combination of lipophilicity, aromaticity, and hydrogen bonding capability. This trifecta of properties has made it a privileged scaffold in the design of small molecule drugs. The chlorine atom can modulate the electronic nature of the thiophene ring and provide a site for further functionalization, while the carboxylic acid group serves as a handle for amide bond formation, a common linkage in many pharmaceuticals.

The most prominent application of this compound is as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, a widely prescribed oral anticoagulant. Beyond its role in anticoagulation, derivatives of this thiophene core have demonstrated significant potential as anticancer and anti-inflammatory agents, highlighting its broad therapeutic applicability.

Synthesis of this compound and its Derivatives

The synthetic utility of this compound begins with its own preparation, which can be achieved through several routes. A common industrial method involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation. Alternative methods include the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) and subsequent hydrolysis.

Activation to 5-Chloro-2-thenoyl Chloride

For its use in amide bond formation, this compound is typically activated to its more reactive acid chloride derivative, 5-chloro-2-thenoyl chloride.

Figure 1: Activation of this compound.

Experimental Protocol: Synthesis of 5-chloro-2-thenoyl chloride

-

Reaction Setup: In a reactor under an inert gas atmosphere (e.g., nitrogen), add a nonpolar solvent such as carbon tetrachloride.

-

Reagent Addition: Add thionyl chloride to the reactor. The molar ratio of thionyl chloride to this compound should be approximately 1.1-1.3 to 1.

-

Cooling: Maintain the reaction temperature below 0°C.

-

Substrate Addition: Add this compound to the reaction mixture in batches.

-

Stirring: After the addition is complete, stir the mixture at room temperature for 10-30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours.

-

Work-up: After the reaction is complete, remove the solvent (desolvation) and purify the product by reduced pressure distillation to yield 5-chloro-2-thenoyl chloride.

Synthesis of Bioactive Derivatives

The activated 5-chloro-2-thenoyl chloride is a versatile intermediate for the synthesis of a wide range of amide derivatives.

Rivaroxaban is synthesized by coupling 5-chloro-2-thenoyl chloride with (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

Figure 2: Final step in the synthesis of Rivaroxaban.

-

Reaction Setup: Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in a suitable solvent such as dichloromethane (B109758) or a mixture of water and acetone.

-

Base Addition: Add a base, for example, triethylamine (B128534) or sodium carbonate.

-

Acylation: Cool the mixture (e.g., to 0°C) and add a solution of 5-chloro-2-thenoyl chloride dropwise.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) for a specified time (e.g., 1-2 hours).

-

Work-up and Purification: After the reaction is complete, the crude Rivaroxaban is isolated and purified, often by recrystallization from a suitable solvent like acetic acid.

Applications in Medicinal Chemistry

Anticoagulant Activity: Rivaroxaban

As previously mentioned, the primary application of this compound is in the synthesis of Rivaroxaban. Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, acting through various mechanisms.

Several thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.

Figure 3: Inhibition of the VEGFR-2 signaling pathway.

Certain chalcone (B49325) derivatives incorporating a chlorothiophene moiety have been shown to induce apoptosis in cancer cells by targeting the p53 signaling pathway. These compounds can inhibit MDM2, a negative regulator of p53, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, leading to the intrinsic apoptosis pathway.

Figure 4: Induction of apoptosis via p53 pathway.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemia) | 1.8 ± 0.1 | |

| 2 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemia) | 2.1 ± 0.8 | |

| C4 | Chlorothiophene-based chalcone | WiDr (Colorectal) | 0.77 µg/mL | |

| C6 | Chlorothiophene-based chalcone | WiDr (Colorectal) | 0.45 µg/mL |

Anti-inflammatory Activity

Thiophene-2-carboxamide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Figure 5: Inhibition of the COX-2 pathway in inflammation.

The following table summarizes the in vitro COX-2 inhibitory activity of representative thiophene-2-carboxamide derivatives.

| Compound ID | Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| VIIa | 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | 19.5 | 0.29 | 67.24 | |

| Celecoxib | Standard COX-2 Inhibitor | 14.2 | 0.42 | 33.8 |

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandins using a suitable method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility is demonstrated by its crucial role in the synthesis of the blockbuster anticoagulant Rivaroxaban. Furthermore, the ability to readily derivatize this core has led to the discovery of novel compounds with potent anticancer and anti-inflammatory activities. The mechanisms of action for these derivatives are beginning to be understood, with key targets including VEGFR-2, the p53 pathway, and COX-2. The continued exploration of derivatives based on the this compound scaffold holds significant promise for the development of new and improved therapeutics for a wide range of diseases. This guide serves as a comprehensive resource to aid researchers in this endeavor.

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 5-Chloro-2-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-thiophenecarboxylic acid, a pivotal building block in modern medicinal chemistry, has a rich history rooted in the exploration of thiophene (B33073) chemistry. Its journey from a laboratory curiosity to a critical intermediate in the synthesis of blockbuster drugs like the anticoagulant Rivaroxaban is a testament to the evolution of synthetic organic chemistry. This in-depth guide provides a comprehensive overview of its discovery, historical synthetic routes, and the development of more efficient manufacturing processes. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of their quantitative data. Visual diagrams of synthetic pathways offer a clear understanding of the chemical transformations involved.

Introduction: A Molecule of Growing Importance

This compound (C₅H₃ClO₂S) is a halogenated heterocyclic compound that has garnered significant attention in the pharmaceutical and agrochemical industries. Its unique structural features, including the reactive carboxylic acid group and the chlorinated thiophene ring, make it a versatile synthon for the construction of complex molecular architectures. The most notable application of this compound is as a key intermediate in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic diseases.[1] The demand for high-purity this compound has driven considerable research into optimizing its synthesis, moving from classical methods to more streamlined and cost-effective industrial processes.

The Early Discovery: A Haloform Reaction Approach

The first detailed description of the synthesis of this compound appeared in the scientific literature in 1947 in a paper by H. D. Hartough and L. G. Conley published in the Journal of the American Chemical Society. Their approach utilized the haloform reaction on the precursor 5-chloro-2-acetylthiophene. This method, while foundational, laid the groundwork for future synthetic explorations.

Evolution of Synthetic Methodologies

Over the decades, several distinct synthetic routes to this compound have been developed, each with its own advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The primary methods are outlined below.

Synthesis via Haloform Reaction of 5-Chloro-2-acetylthiophene

This classical method involves the oxidation of 5-chloro-2-acetylthiophene using a hypohalite solution. The reaction proceeds through the exhaustive halogenation of the methyl group of the acetyl moiety, followed by cleavage to form the corresponding carboxylate and a haloform.

Synthesis via Lithiation of 2-Chlorothiophene (B1346680)

A more modern approach involves the direct lithiation of 2-chlorothiophene at the 5-position using a strong organolithium base such as n-butyllithium, followed by carboxylation with carbon dioxide. This method offers a more direct route from a readily available starting material.

Synthesis via Grignard Reaction

This method utilizes a Grignard reagent prepared from a 5-chloro-2-halothiophene (typically 5-chloro-2-bromothiophene). The organomagnesium compound is then reacted with carbon dioxide to introduce the carboxylic acid functionality.

One-Pot Synthesis from 2-Thiophenecarboxaldehyde

To improve process efficiency and reduce waste, a one-pot synthesis has been developed. This method starts with the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same reaction vessel to the desired carboxylic acid.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| Haloform Reaction | 5-Chloro-2-acetylthiophene | Sodium hypochlorite (B82951), Sodium hydroxide (B78521) | Not explicitly stated in early literature | 154-158 | [4] |

| Lithiation | 2-Chlorothiophene | n-Butyllithium, Carbon dioxide | ~70 | Not specified | [5] |

| Grignard Reaction | 5-Chloro-2-bromothiophene | Magnesium, Carbon dioxide | Not specified | Not specified | |

| One-Pot Synthesis | 2-Thiophenecarboxaldehyde | Chlorine, Sodium hydroxide | 93.8 | Not specified | [6] |

Experimental Protocols

Protocol for Synthesis via Haloform Reaction of 5-Chloro-2-acetylthiophene

Materials:

-

5-Chloro-2-acetylthiophene

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 5-chloro-2-acetylthiophene in a suitable organic solvent like diethyl ether.

-

Prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

-

Cool the flask containing the 5-chloro-2-acetylthiophene solution in an ice bath.

-

Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the reaction temperature below 40°C.

-

After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to a pH of 1 with concentrated hydrochloric acid, which will precipitate the this compound.

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude this compound from hot water to yield a purified solid.

Protocol for Synthesis via Lithiation of 2-Chlorothiophene

Materials:

-

2-Chlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dry THF and cool to at least -30°C in a dry ice/acetone bath.

-

Add 2-chlorothiophene to the cooled THF.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -30°C.

-

Stir the mixture at this temperature for at least 30 minutes after the addition is complete.

-

In a separate flask, crush dry ice and add it to the reaction mixture in portions, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the mixture with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization.[5]

Protocol for One-Pot Synthesis from 2-Thiophenecarboxaldehyde

Materials:

-

2-Thiophenecarboxaldehyde

-

Chlorine gas or another chlorinating agent

-

Sodium hydroxide solution

-

Sodium sulfite (B76179)

-

Concentrated hydrochloric acid

Procedure:

-

Charge a reactor with 2-thiophenecarboxaldehyde.

-

Introduce chlorine gas at a controlled rate while maintaining the reaction temperature between -5°C and 25°C. The reaction is typically monitored by TLC or HPLC until the starting material is consumed, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde.

-

In a separate vessel, prepare a pre-cooled solution of sodium hydroxide.

-

Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from the first step to the cold sodium hydroxide solution, keeping the temperature below 30°C.

-

After the addition, cool the mixture further and slowly introduce chlorine gas, maintaining the temperature between 15°C and 30°C.

-

After the oxidation is complete (as determined by HPLC), cool the reaction mixture to 5°C and quench with a sodium sulfite solution.

-

Extract the mixture with a solvent such as dichloromethane to remove impurities.

-

Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.[2][6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

References

- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 4. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 5. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

The Thiophene Scaffold: A Versatile Building Block for Modern Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene (B151609) and furan, have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates. This technical guide provides an in-depth overview of the therapeutic potential of thiophene derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurology. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to advance the design and synthesis of next-generation thiophene-based therapeutics.

Introduction: The Rise of Thiophene in Medicinal Chemistry

The thiophene ring system is a key constituent in a variety of clinically successful drugs, underscoring its importance in modern drug discovery.[1][2] Its utility stems from several key physicochemical properties. The sulfur atom imparts a unique electronic distribution, influencing the molecule's ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking with biological targets. Furthermore, the thiophene nucleus offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This guide will explore the diverse therapeutic applications of thiophene derivatives, with a focus on the following areas:

-

Anticancer Activity: Targeting key pathways in cell proliferation and survival.

-

Antimicrobial Activity: Combating drug-resistant bacteria and fungi.

-

Anti-inflammatory Activity: Modulating enzymatic pathways involved in inflammation.

-

Central Nervous System (CNS) Activity: Developing treatments for neurodegenerative and psychiatric disorders.

Anticancer Applications of Thiophene Derivatives

Thiophene-containing compounds have shown significant promise as anticancer agents by targeting a variety of cancer-specific proteins and signaling pathways.[3][4] Their mechanisms of action often involve the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

Mechanism of Action: Targeting Key Signaling Pathways

A prominent mechanism through which thiophene derivatives exert their anticancer effects is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/AKT signaling pathway.[5] This pathway is crucial for tumor angiogenesis, proliferation, and survival.

Caption: VEGFR-2/AKT Signaling Pathway Inhibition by Thiophene Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel thiophene derivatives is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | HepG2 (Liver) | 3.105 ± 0.14 | [6] |

| PC-3 (Prostate) | 2.15 ± 0.12 | [6] | |

| 4c | HepG2 (Liver) | 3.023 | [6] |

| PC-3 (Prostate) | 3.12 | [6] | |

| Compound 16 | Various (6 lines) | 0.059 - 1.13 | [7] |

| Compound 17 | HCT-116 (Colon) | 0.82 - 5.36 | [7] |

| SF-295 (Glioblastoma) | 0.82 - 5.36 | [7] | |

| HL-60 (Leukemia) | 0.82 - 5.36 | [7] | |

| OVCAR-8 (Ovary) | 0.82 - 5.36 | [7] | |

| TP 5 | HepG2 (Liver) | < 30 | [8] |

| SMMC-7721 (Liver) | < 30 | [8] | |

| 2b | Hep3B (Liver) | 5.46 | [9][10] |

| 2d | Hep3B (Liver) | 8.85 | [9][10] |

| 2e | Hep3B (Liver) | 12.58 | [9][10] |

| 5a | MCF7 (Breast) | 7.87 ± 2.54 | [11] |

| HCT116 (Colon) | 18.10 ± 2.51 | [11] | |

| A549 (Lung) | 41.99 ± 7.64 | [11] | |

| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [11] |

| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [11] |

| 9b | A549 (Lung) | 92.42 ± 30.91 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Caption: Experimental Workflow for the MTT Assay.

Detailed Steps:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5][12]

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for a further 24 to 72 hours.[5][12]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[5][12]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Antimicrobial Applications of Thiophene Derivatives

The rise of multidrug-resistant pathogens presents a major global health crisis, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14]

Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

One of the key mechanisms of action for antimicrobial thiophenes is the inhibition of enzymes involved in the bacterial cell wall synthesis pathway. The peptidoglycan cell wall is essential for bacterial survival, making its biosynthetic pathway an attractive target for antibiotics.

Caption: Bacterial Cell Wall Synthesis Pathway and Thiophene Inhibition.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of thiophene derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii (MIC50) | 16 | [14][15][16] |

| Col-R E. coli (MIC50) | 8 | [14][15][16] | |

| Thiophene 5 | Col-R A. baumannii (MIC50) | 16 | [14][15][16] |

| Col-R E. coli (MIC50) | 32 | [14][15][16] | |

| Thiophene 8 | Col-R A. baumannii (MIC50) | 32 | [14][15][16] |

| Col-R E. coli (MIC50) | 32 | [14][15][16] | |

| Compound 7 | P. aeruginosa | More potent than gentamicin | [17] |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 µg/mL | [18] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 µg/mL | [19] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 µg/mL | [19] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

-

Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates and incubated. A few colonies are used to inoculate a sterile broth, which is incubated until it reaches the logarithmic growth phase.

-

Compound Dilution: The thiophene derivatives are serially diluted in a 96-well microplate containing broth.

-

Inoculation: A standardized bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[18][20]

Anti-inflammatory Applications of Thiophene Derivatives

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[21][22]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][23] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes from arachidonic acid.

Caption: COX and LOX Inflammatory Pathway Inhibition by Thiophenes.

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of thiophene derivatives is often assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound 15 | 50 | 58.46 | [1][24] |

| Compound 16 | Not specified | Comparable to diclofenac | [1][24] |

| Compound 17 | Not specified | Comparable to diclofenac | [1][24] |

| Compounds 29a-d | Not specified | Superior to celecoxib | [1] |

| Chalcone 3 | 100 | 58.33 | [25] |

| Chalcone 6 | 100 | 66.66 | [25] |

| Chalcone 7 | 100 | 50.00 | [25] |

| Chalcone 8 | 100 | 58.33 | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model for evaluating acute inflammation.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

-

Animal Model: Wistar albino rats (150-200g) are fasted overnight.

-

Grouping: Animals are divided into control, standard drug, and test groups.

-

Administration: The test compounds and standard drug are administered orally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured at specific time points (e.g., 1 and 3 hours) after carrageenan injection using a plethysmometer.[8]

-

Data Analysis: The percentage inhibition of edema is calculated for each group.[25]

Central Nervous System Applications of Thiophene Derivatives

Thiophene derivatives are being explored for their potential in treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[26][27]

Mechanism of Action: Acetylcholinesterase Inhibition

A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Several thiophene derivatives have been identified as potent AChE inhibitors.[12][18][28]

Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory activity of thiophene derivatives against AChE is typically determined using Ellman's method, with donepezil (B133215) often used as a reference standard.

| Compound ID | AChE Inhibition (%) | Reference |

| IIId | 60 | [18][28] |

| IIIa | 56.67 | [18] |

| VIb | 56.6 | [18] |

| VIg | 56.6 | [18] |

| VIh | 51.67 | [18] |

| Donepezil (Reference) | 40 | [18][28] |

| 5f | IC50 = 62.10 µM | [29] |

| 5h (BChE) | IC50 = 24.35 µM | [29] |

Experimental Protocol: Synthesis of Thiophene Derivatives

The Gewald synthesis is a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes.

General Procedure for Gewald Synthesis:

A mixture of an α-methylene ketone or aldehyde, a cyano-active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur is reacted in the presence of a base (e.g., morpholine, triethylamine, or diethylamine) in a suitable solvent (e.g., ethanol (B145695) or dimethylformamide). The reaction mixture is typically stirred at room temperature or heated to reflux. The product is then isolated by filtration or extraction.[12][28]

Conclusion and Future Directions

The thiophene scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents across a wide range of disease areas. The diverse biological activities of thiophene derivatives, coupled with their synthetic tractability, ensure their continued prominence in medicinal chemistry. Future research will likely focus on the development of thiophene-based compounds with improved selectivity and potency, as well as the exploration of novel drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. The continued application of computational chemistry and structural biology will undoubtedly accelerate the discovery and optimization of the next generation of thiophene-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpsbr.org [jpsbr.org]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Bacterial cell wall synthesis | PPTX [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acgpubs.org [acgpubs.org]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Therapeutic Potential of 5-Chloro-2-thiophenecarboxylic Acid Derivatives in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-2-thiophenecarboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It highlights their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. This document consolidates quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The thiophene (B33073) ring is a prominent heterocyclic motif found in numerous pharmaceuticals, valued for its bioisosteric relationship with the benzene (B151609) ring and its unique electronic properties that can enhance biological activity and modulate physicochemical characteristics. The introduction of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring creates this compound, a key intermediate with broad utility. Notably, it is a critical component in the synthesis of the blockbuster anticoagulant Rivaroxaban.[1][2] Beyond this established role, derivatization of the carboxylic acid group into amides, hydrazides, and other functionalities has unlocked a diverse range of pharmacological activities, positioning these derivatives as promising candidates for drug discovery.[3] This guide will delve into the scientific literature to provide a detailed technical resource on these valuable compounds.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized through several established routes, often starting from 2-chlorothiophene (B1346680) or 2-thiophenecarboxaldehyde.[4][5]

Common synthetic pathways for this compound include:

-

Friedel-Crafts Acylation of 2-Chlorothiophene: This method involves the acylation of 2-chlorothiophene with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid, followed by hydrolysis to yield the carboxylic acid.[5]

-

Oxidation of 5-Chloro-2-acetylthiophene: This pathway utilizes an oxidizing agent to convert the acetyl group of 5-chloro-2-acetylthiophene into a carboxylic acid.

-

One-pot Chlorination and Oxidation of 2-Thiophenecarboxaldehyde: This efficient method involves the direct chlorination of 2-thiophenecarboxaldehyde followed by oxidation to the carboxylic acid in a single reaction vessel.[2]

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through the formation of amides and hydrazides.

Synthesis of 5-Chloro-2-thiophenecarboxamides

Amide derivatives are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a desired amine.

Synthesis of this compound Hydrazide and its Derivatives

The hydrazide is synthesized by reacting the carboxylic acid or its ester with hydrazine (B178648) hydrate.[1] The resulting this compound hydrazide is a key intermediate for generating a variety of derivatives, such as hydrazones, by condensation with aldehydes or ketones.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas.

Anti-inflammatory Activity

Several derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Derivative Type | Target(s) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiophene Derivative 1 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | |

| 5-LOX | 4.33 |

| Thiophene Derivative 2 | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) | COX-2 | 0.29 |[6] |

Anticancer Activity

The this compound scaffold has been incorporated into molecules exhibiting cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Chalcone (B49325) C4 | Chlorothiophene-based chalcone | WiDr (colorectal cancer) | 0.77 | [7] |

| Chalcone C6 | Chlorothiophene-based chalcone | WiDr (colorectal cancer) | 0.45 |[7] |

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Derivative Type | Microbial Strain | MIC (mg/L) | Reference |

|---|---|---|---|---|